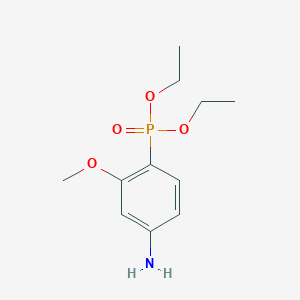
Diethyl (4-amino-2-methoxyphenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-amino-2-methoxyphenyl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and phosphonate groups in the molecule makes it a versatile intermediate for the synthesis of various biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (4-amino-2-methoxyphenyl)phosphonate can be synthesized through several methods, including the Kabachnik-Fields reaction, the Pudovik reaction, and the Abramov reaction. One common method involves the reaction of diethyl phosphite with 4-amino-2-methoxybenzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, microwave irradiation, or ultrasound to accelerate the reaction and improve efficiency . The product is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Diethyl (4-amino-2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used to replace the methoxy group under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phosphine derivatives, and various substituted phenylphosphonates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Diethyl (4-amino-2-methoxyphenyl)phosphonate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Agriculture: It serves as a precursor for the synthesis of herbicides and pesticides.
Materials Science: The compound is used in the development of flame retardants and corrosion inhibitors.
作用機序
The mechanism of action of diethyl (4-amino-2-methoxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phosphonate group can chelate metal ions, thereby inhibiting enzyme activity or altering receptor function. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
類似化合物との比較
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Diethyl (4-amino-2-methoxyphenyl)phosphonate is unique due to the presence of both amino and methoxy groups, which provide distinct reactivity and biological activity compared to other similar compounds. The amino group allows for additional hydrogen bonding and electrostatic interactions, enhancing its potential as a versatile intermediate in various synthetic pathways .
特性
分子式 |
C11H18NO4P |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
4-diethoxyphosphoryl-3-methoxyaniline |
InChI |
InChI=1S/C11H18NO4P/c1-4-15-17(13,16-5-2)11-7-6-9(12)8-10(11)14-3/h6-8H,4-5,12H2,1-3H3 |
InChIキー |
OQBMMKDRAHJJRK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=C(C=C1)N)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















